

Technical Guide: 3-Chloropropionitrile (CAS No. 542-76-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloropropionitrile

Cat. No.: B165592

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloropropionitrile**, a versatile chemical intermediate. It includes verified identification details, extensive physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an examination of its role as a precursor in pharmaceutical manufacturing.

Chemical Identification and Verification

The Chemical Abstracts Service (CAS) number for **3-Chloropropionitrile** is 542-76-7. This identifier has been verified across multiple reputable chemical databases and suppliers, ensuring accuracy for procurement, regulatory compliance, and scientific literature searches.[\[1\]](#) [\[2\]](#) [\[3\]](#) [\[4\]](#) [\[5\]](#) [\[6\]](#)

Table 1: Chemical Identifiers for **3-Chloropropionitrile**

Identifier	Value
CAS Number	542-76-7 [1] [2] [3] [4] [5] [6]
IUPAC Name	3-Chloropropanenitrile [3]
Other Names	1-Chloro-2-cyanoethane, β -Chloropropionitrile [3]
Molecular Formula	C_3H_4ClN [1] [2] [6]
InChI Key	GNHMRTZZNHZDDM-UHFFFAOYSA-N [2] [3]
SMILES	C#CCC#N [2] [3]
EC Number	208-827-0 [2]
UN Number	3276 [7]

Physicochemical Properties

3-Chloropropionitrile is a colorless liquid with an acrid odor.[\[3\]](#)[\[7\]](#) It is a combustible liquid and is miscible with several common organic solvents.[\[8\]](#)[\[9\]](#)

Table 2: Physical and Chemical Properties of **3-Chloropropionitrile**

Property	Value
Molecular Weight	89.52 g/mol [1] [2] [6]
Appearance	Colorless liquid [3] [8]
Density	1.1573 g/cm ³ [3]
Melting Point	-51 °C [3]
Boiling Point	175-176 °C [3] [6]
Flash Point	75 °C (167 °F) [8]
Water Solubility	4.5 g/100 mL at 25 °C [5] [8]
Refractive Index	1.4360 [8]

Safety and Handling

3-Chloropropionitrile is classified as a toxic substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[2][10] It is fatal if swallowed and toxic if it comes into contact with skin or is inhaled.[2][10]

Table 3: Hazard Information for **3-Chloropropionitrile**

Hazard Classification	GHS Codes
Acute Toxicity, Oral	H300 (Fatal if swallowed)[2]
Skin Irritation	H315 (Causes skin irritation)[2]
Eye Irritation	H319 (Causes serious eye irritation)[2]
Combustible Liquid	H227 (Combustible liquid)[5]

Experimental Protocols

Synthesis of **3-Chloropropionitrile**

Method 1: Hydrochlorination of Acrylonitrile

A common method for the preparation of **3-Chloropropionitrile** is the reaction of acrylonitrile with hydrogen chloride.[3]

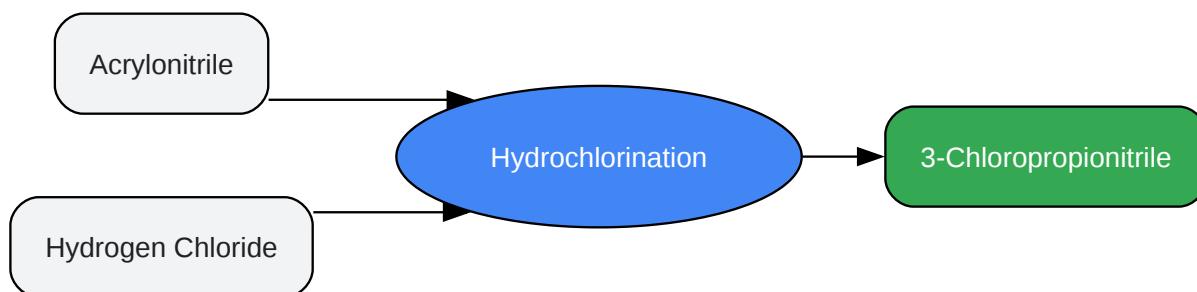
- Procedure: Under cooling, dry hydrogen chloride gas is bubbled through acrylonitrile. The reaction is exothermic, and the temperature should be carefully controlled. The absorption of hydrogen chloride is rapid. The reaction progress can be monitored by the weight increase of the reaction mixture. Once the theoretical amount of hydrogen chloride has been absorbed, the reaction is complete. The crude product is then purified by distillation under reduced pressure. A fractional distillation at 2.13 kPa can be used to collect the product at 68-71 °C. The collected fraction is washed with a 10% sodium carbonate solution to remove any remaining acid and then dried with anhydrous sodium sulfate. A final distillation yields the purified **3-Chloropropionitrile** with a reported yield of around 80%.

Key Reactions of 3-Chloropropionitrile

Reaction with Thiourea to form 3-Mercaptopropionitrile

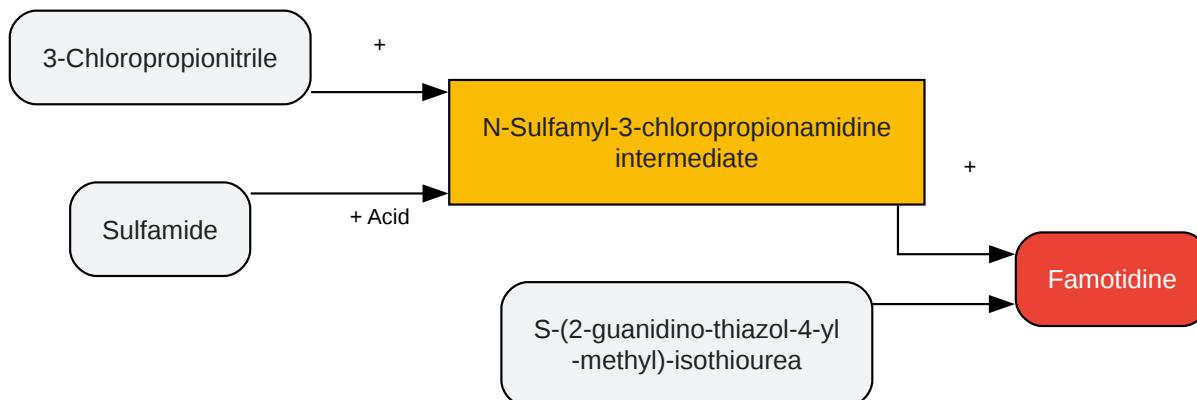
3-Chloropropionitrile is a useful alkylating agent and can be used to synthesize other important intermediates, such as 3-mercaptopropionitrile, via reaction with thiourea.^[3]

- Procedure: A detailed, multi-step protocol is available in Organic Syntheses. The initial step involves the reaction of **3-chloropropionitrile** with thiourea in water. The mixture is heated cautiously to 68-70 °C, as the reaction can be exothermic. After an initial period, the temperature is raised to 100-101 °C to complete the formation of the 2-cyanoethylthiuronium hydrochloride intermediate. The subsequent steps involve the hydrolysis of this intermediate to yield 3-mercaptopropionitrile.


Use in the Synthesis of Famotidine

3-Chloropropionitrile is a key starting material for the synthesis of the H2-receptor antagonist drug, famotidine.^[3] The synthesis involves the reaction of **3-chloropropionitrile** with sulfamide in the presence of an acid.

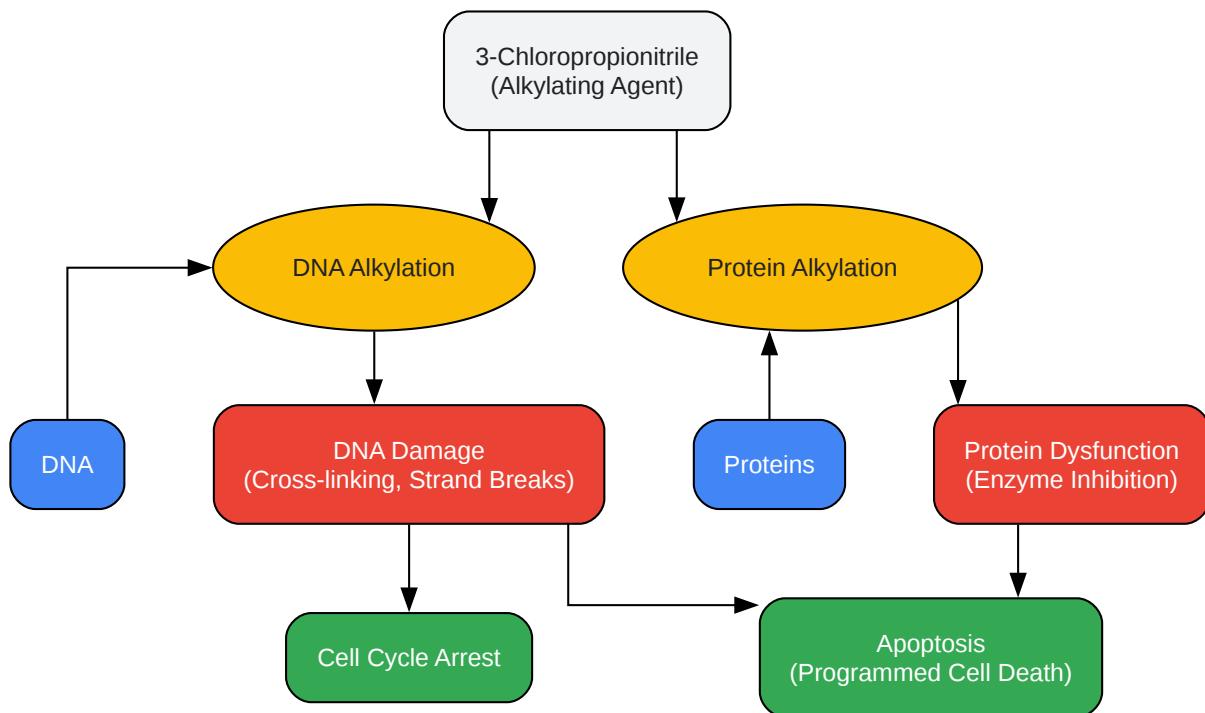
- Procedure (based on patent literature): To a solution of an acid (e.g., methanesulfonic acid) in **3-chloropropionitrile**, sulfamide is added. The suspension is heated at 55-60 °C for several hours (e.g., 18 hours). After the reaction period, the mixture is cooled to room temperature and diluted with a solvent like methylene chloride. The resulting solid intermediate, a halogenated N-sulfamyl propionamidine acid addition salt, is collected by filtration. This intermediate can then be reacted with S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea to form famotidine.


Visualized Workflows and Pathways

Synthesis of 3-Chloropropionitrile

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Chloropropionitrile** via hydrochlorination of acrylonitrile.


Role in Famotidine Synthesis

[Click to download full resolution via product page](#)

Caption: Key steps in the synthesis of Famotidine using **3-Chloropropionitrile**.

General Mechanism of Action as an Alkylating Agent

As an alkylating agent, **3-Chloropropionitrile**'s biological effects are primarily attributed to its ability to covalently modify nucleophilic groups in biomolecules. While specific signaling pathways are not extensively detailed in the literature for this compound, the general mechanism involves the alkylation of DNA and proteins, leading to cellular dysfunction and cytotoxicity.

[Click to download full resolution via product page](#)

Caption: General mechanism of cytotoxicity for an alkylating agent like **3-Chloropropionitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]
- 3. 3-Chloropropiononitrile synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Chloropropionitrile - Wikipedia [en.wikipedia.org]
- 5. 3-Chloropropionitrile | C3H4CIN | CID 10963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B - Google Patents [patents.google.com]
- 7. Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | European Journal of Chemistry [eurjchem.com]
- 8. mdpi.com [mdpi.com]
- 9. IL117281A - Process for the preparation of 3-Chloropropionic acid - Google Patents [patents.google.com]
- 10. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 3-Chloropropionitrile (CAS No. 542-76-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165592#3-chloropropionitrile-cas-number-lookup-and-verification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com